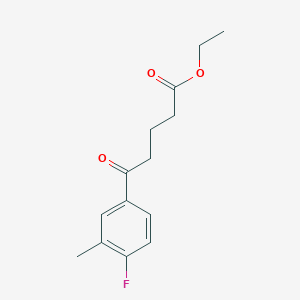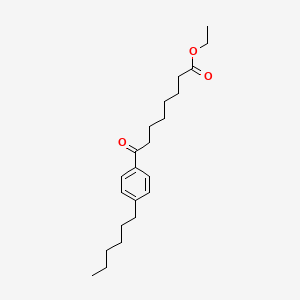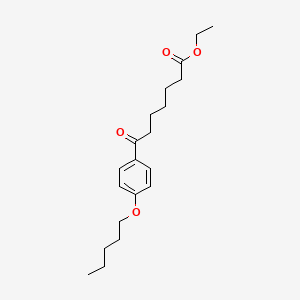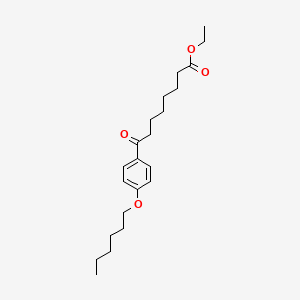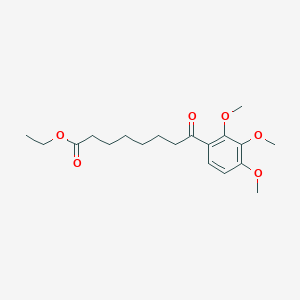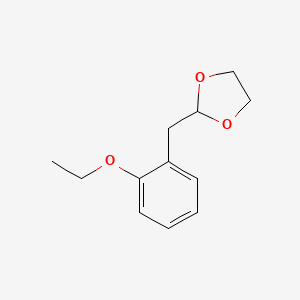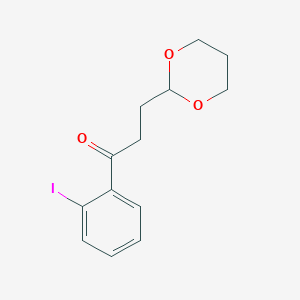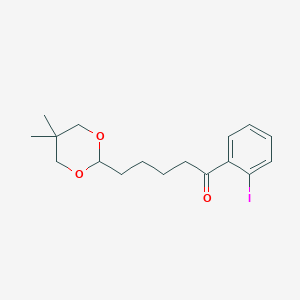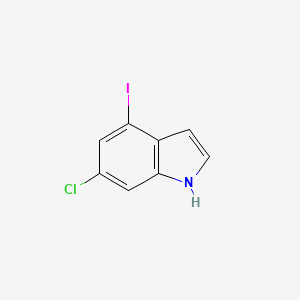
6-Chloro-4-iodo-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The indole nucleus, including derivatives like 6-Chloro-4-iodo-1H-indole, is crucial in numerous natural and synthetic molecules with significant biological activities. These molecules, due to their indole nucleus, exhibit diverse biological properties such as anti-tumor and anti-inflammatory activities. These activities are often associated with interactions with DNA and proteins. A study demonstrated the synthesis of a related compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, and its characterization using various techniques like spectroscopy and X-ray diffraction (Geetha et al., 2019).
Chemical Synthesis Techniques
This compound and its derivatives are often synthesized using various chemical techniques. One approach involves palladium-catalyzed reactions, which are widely used due to their tolerance of a range of functionalities, making them applicable to complex molecules (Cacchi & Fabrizi, 2005). Another study detailed the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of phosphoindole inhibitors of HIV reverse transcriptase (Mayes et al., 2010).
Applications in Material Science
In material science, indole derivatives like 6-Chloro-1H-indole have been used in the synthesis of environmentally friendly antifouling acrylic metal salt resins. These resins, containing indole derivative groups, have shown improved antifouling performance compared to pure acrylic metal salt resins (Chunhua et al., 2020).
Antifouling and Antibacterial Properties
Indole derivatives, including 6-Chloro-1H-indole, have demonstrated antibacterial and algae inhibiting properties, making them useful in antifouling applications. This is particularly relevant in the context of marine environments where biofouling is a significant challenge (Chunhua et al., 2020).
Zukünftige Richtungen
Indole and its derivatives have been the subject of extensive research due to their diverse pharmacological activities. The rapid emergence of drug-resistant tuberculosis has led to the exploration of indole derivatives as potential anti-tubercular agents . This suggests that 6-Chloro-4-iodo-1H-indole and similar compounds may have potential applications in the development of new drugs.
Wirkmechanismus
Target of Action
Indole derivatives, which include 6-chloro-4-iodo-1h-indole, are known to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemische Analyse
Biochemical Properties
6-Chloro-4-iodo-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to the inhibition of cancer cell growth and the induction of programmed cell death. Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and inhibit their activity, leading to changes in cellular processes. For instance, this compound may inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can degrade over time, leading to a decrease in their biological activity . The compound’s initial effects on cellular function, such as the inhibition of cell growth and induction of apoptosis, can be observed within a short period after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of cancer cell growth and the reduction of tumor size . At high doses, this compound may cause toxic or adverse effects, including damage to healthy tissues and organs . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can interact with cofactors and other molecules involved in metabolic processes, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific cellular compartments, affecting its localization and activity . The distribution of this compound within tissues can also influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
6-chloro-4-iodo-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUXRWNNHLOZPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646337 |
Source


|
| Record name | 6-Chloro-4-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-46-7 |
Source


|
| Record name | 6-Chloro-4-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

